molecular formula C10H16NO15P3 B051058 3-Deazauridine 5'-triphosphate CAS No. 54267-16-2

3-Deazauridine 5'-triphosphate

Cat. No. B051058
CAS RN: 54267-16-2
M. Wt: 483.15 g/mol
InChI Key: IKUDFCHDBYVXHZ-QQRDMOCMSA-N
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Description

3-Deazauridine is a structural analog of uridine that inhibits the biosynthesis of Cytidine-5’-Triphosphate . It does this by competitively inhibiting Cytidine Triphosphate synthetase . This is considered to be the primary mode of action of this nucleoside analog .


Synthesis Analysis

3-Deazauridine is converted intracellularly to 3-deazauridine triphosphate . This conversion is catalyzed by uridine-cytidine (UC) kinase to its monophosphate (3-DUMP) and by cellular kinases to its diphosphate (3-DUDP) and triphosphate (3-DUTP) .


Molecular Structure Analysis

The molecular structure of 3-Deazauridine 5’-triphosphate is C10H16NO15P3 .


Chemical Reactions Analysis

The antimetabolite prodrug 3-deazauridine (3DUrd) inhibits CTP synthetase upon intracellular conversion to its triphosphate, which selectively depletes the intracellular CTP pools . Introduction of a fluorine atom at C3 of 3DUrd shifts its antimetabolic action to inhibition of the orotidylate decarboxylase (ODC) activity of the UMP synthase enzyme complex that catalyzes an early event in pyrimidine nucleotide biosynthesis .

Scientific Research Applications

  • Inhibition of Cytidine Triphosphate Synthetase : 3-Deazauridine 5'-triphosphate inhibits cytidine triphosphate synthetase, an enzyme crucial in nucleotide synthesis. This inhibition disrupts the synthesis of CTP, leading to anti-tumor effects (McPartland et al., 1974).

  • Biological Response Modulation in Cancer Treatment : It acts as a modulator of biological responses in cancer treatment, showing synergistic effects with other antitumor agents. Its combination with cytosine arabinoside has been explored clinically, highlighting its potential in combination therapies (Moriconi et al., 2004).

  • Brain Tumor Penetration : Studies show that 3-Deazauridine 5'-triphosphate can penetrate into human brain tumors, making it a candidate for treating intracerebral and meningeal neoplasms (Stewart et al., 1979).

  • Shift in Antimetabolic Activity : Fluorination of 3-Deazauridine shifts its antimetabolic target, affecting pyrimidine nucleotide pools. This shift impacts cellular UTP and CTP, altering its inhibitory properties in nucleotide metabolism (Balzarini et al., 2012).

  • Impact on Antiviral Therapy : It potentiates the anti-HIV activity of certain antiretroviral drugs by reducing the cellular dCTP pool size, demonstrating its potential in HIV treatment (Gao et al., 2000).

  • Action Against RNA Viruses : 3-Deazauridine 5'-triphosphate inhibits RNA synthesis, which can be effective against RNA viruses, including potential applications in COVID-19 treatment (Momparler, 2021).

properties

IUPAC Name

[[(2R,3S,4R,5S)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO15P3/c12-5-1-2-11(7(13)3-5)10-9(15)8(14)6(24-10)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,6,8-10,14-15H,3-4H2,(H,19,20)(H,21,22)(H2,16,17,18)/t6-,8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUDFCHDBYVXHZ-QQRDMOCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=CN(C1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C=CN(C1=O)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969287
Record name 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[(2R,3S,4R,5S)-5-(2,4-dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

CAS RN

54267-16-2
Record name 3-Deazauridine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054267162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyridine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
WJ Moriconi, M Slavik, S Taylor - Investigational new drugs, 1986 - Springer
… concentrations of 3-deazauridine 5 '-triphosphate were found in the liver, kidney and small intestine. More than 50~ of the radioactive dose was excreted unchanged in the urine within 2 …
Number of citations: 21 link.springer.com
W Plunkett, S Chubb, B Barlogie - Journal of Chromatography B …, 1980 - Elsevier
NJ, USA) and used without purification. Both ara-C (Upjohn, K&hunazoo, MI, USA) and deazaurd (Division of Cancer Treatment, National Cancer Institute) were provided by the …
Number of citations: 36 www.sciencedirect.com
W Plunkett, JA Benvenuto, DJ Stewart… - Cancer Treat. Rep, 1979 - books.google.com
… A rapid high-pressure liquid chromatographic assay for the detection and quantitation of 3-deazauridine-5'-triphosphate (deazaUTP), the active metabolite of the anticancer drug 3-…
Number of citations: 11 books.google.com
A Lockshin, JT Mendoza, BC Giovanella, JS Stehlin Jr - Cancer research, 1984 - AACR
… 3-Deazauridine 5'-triphosphate, an intracellular metabolite of 3-deazauridine, inhibits CTP synthetase from mu rine tumor cells and from calf liver, thereby lowering intracellular levels of …
Number of citations: 11 aacrjournals.org
B Barlogie, W Plunkett, M Raber, J Latreille, M Keating… - Cancer Research, 1981 - AACR
… 3-Deazauridine 5′-triphosphate (deaza-UTP) levels during the ara-C→DAU sequence were markedly lower than during the alternate treatment arm administered to three patients …
Number of citations: 33 aacrjournals.org
DJ Stewart, JA Benvenuto, M Leavens, SW Hall… - Cancer Research, 1979 - AACR
… The active metabolite 3-deazauridine 5′-triphosphate was quantitated in one tumor sample and greatly exceeded its K i for cytidine 5′-triphosphate synthetase. DAU was also present …
Number of citations: 34 aacrjournals.org
RL Momparler, J Veselý, LF Momparler, GE Rivard - Cancer Research, 1979 - AACR
The biochemical and biological effects of the combination of 5-aza-2′-deoxycytidine (5-aza-dCyd) and 3-deazauridine (3-DU) on L1210 leukemic cells and EMT 6 tumor cells were …
Number of citations: 51 aacrjournals.org
RC Jackson, JC Williams, G Weber - Cancer Treatment Reports, 1976 - books.google.com
… This enzyme activity is strongly inhibited by the antipyrimidine, 3-deazauridine (deaza-UR), in the form of its 5'triphosphate, 3-deazauridine 5'-triphosphate (deazaUTP), which is …
Number of citations: 42 books.google.com
MJ Robins, ASK Lee - Journal of Medicinal Chemistry, 1975 - ACS Publications
Treatment of a methanolic solution of 4-hydroxy-ldD-ribofuranosyl-2-pyridinone (3-deazauridine, 1) with diazomethane gave 2-methoxy-ldD-ribofuranosyl-4-pyridinone (2) and 4-…
Number of citations: 14 pubs.acs.org
PJ Creaven, RL Priore… - Cancer treatment …, 1982 - books.google.com
The uridine analog 3-deazauridine has been given to 19 patients in a phase I and pharmacokinetic study. Only mild toxicity was seen at doses< 1200 mg/m²/day for 5 days. At a dose of …
Number of citations: 8 books.google.com

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